N-(3,5-dimethylphenyl)-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
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Description
N-(3,5-dimethylphenyl)-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C19H23N3O2S2 and its molecular weight is 389.53. The purity is usually 95%.
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Scientific Research Applications
Potent Dual Inhibitors
This compound and its analogues have been investigated for their dual inhibitory activity against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial for DNA synthesis and repair. Research by Gangjee et al. (2008) highlighted the synthesis of analogues as potent dual inhibitors, demonstrating significant potential in cancer therapy due to their ability to inhibit human TS and DHFR effectively (Gangjee et al., 2008).
Crystal Structure Analysis
Subasri et al. (2016, 2017) contributed to understanding the molecular conformation through crystal structure analysis of related compounds. This research provides insight into the folded conformation and intermolecular hydrogen bonding, which could be vital for designing more effective molecules (Subasri et al., 2016); (Subasri et al., 2017).
Antimicrobial Activity
A study by Hossan et al. (2012) explored the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, showcasing antimicrobial activity. This work suggests potential applications in developing new antimicrobial agents (Hossan et al., 2012).
Antitumor Activity
Research by Hafez and El-Gazzar (2017) focused on synthesizing new derivatives to evaluate their antitumor activity. This study presents the compound's potential in contributing to the development of new anticancer drugs, with several derivatives displaying potent activity against various cancer cell lines (Hafez & El-Gazzar, 2017).
Vibrational Spectroscopy and Quantum Computational Approach
Jenepha Mary et al. (2022) characterized the antiviral active molecule through vibrational spectroscopy, revealing the compound's stereo-electronic interactions and stability. This research underscores the utility of computational and spectroscopic methods in understanding the compound's properties (Jenepha Mary et al., 2022).
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S2/c1-5-22-18(24)17-15(9-13(4)26-17)21-19(22)25-10-16(23)20-14-7-11(2)6-12(3)8-14/h6-8,13H,5,9-10H2,1-4H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FONSSKZWUZMBQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)NC3=CC(=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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